molecular formula C8H6F4O B139703 2-Fluoro-5-methoxybenzotrifluoride CAS No. 127271-65-2

2-Fluoro-5-methoxybenzotrifluoride

Cat. No.: B139703
CAS No.: 127271-65-2
M. Wt: 194.13 g/mol
InChI Key: VUSCMOUYRPIURE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-methoxybenzotrifluoride is typically synthesized through a fluorocarbon alkylation reaction. The process involves reacting chloromethane with 4-fluorochlorobenzene, followed by a dechlorination reaction to obtain the desired product . The reaction conditions generally include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methoxybenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzotrifluorides.

    Oxidation Reactions: Products include 2-fluoro-5-methoxybenzaldehyde or 2-fluoro-5-methoxybenzoic acid.

    Reduction Reactions: Products include reduced derivatives of the original compound.

Scientific Research Applications

2-Fluoro-5-methoxybenzotrifluoride is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxybenzotrifluoride involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine and methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • 2-Fluoro-5-methylbenzonitrile
  • 2-Fluoro-5-methoxybenzaldehyde
  • 2-Fluoro-5-methoxybenzoic acid

Comparison: 2-Fluoro-5-methoxybenzotrifluoride is unique due to the presence of both fluorine and methoxy groups on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable in specific research and industrial applications .

Properties

IUPAC Name

1-fluoro-4-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSCMOUYRPIURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379213
Record name 4-Fluoro-3-(trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127271-65-2
Record name 4-Fluoro-3-(trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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